molecular formula C15H15N3O6S B2362728 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine CAS No. 428502-54-9

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine

Cat. No.: B2362728
CAS No.: 428502-54-9
M. Wt: 365.36
InChI Key: BMSMDSMCIKEEQB-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a piperazine derivative featuring two distinct substituents: a furan-2-carbonyl group at the 1-position and a 2-nitrobenzenesulfonyl group at the 4-position. This compound’s structural duality makes it a candidate for diverse biological applications, including enzyme inhibition, receptor modulation, or antimicrobial activity. Its synthesis likely involves nucleophilic substitution or coupling reactions to attach the substituents to the piperazine core .

Properties

IUPAC Name

furan-2-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSMDSMCIKEEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The piperazinyl moiety can interact with receptor sites, modulating signal transduction pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Furanoyl-Piperazine Motifs

  • 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (51) and 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (52): These compounds () share the furan-2-carbonyl-piperazine fragment but differ in the heterocyclic base (pyrimidinone or pyrazinone). While the target compound has a sulfonyl group, these analogs feature methyl or hydroxyl substituents. Biological testing revealed moderate activity in receptor-binding assays, suggesting the furanoyl-piperazine moiety enhances ligand-receptor interactions. However, the absence of a sulfonyl group may reduce metabolic stability compared to the target compound .
  • 1-(9-Ethyl-9H-carbazol-3-yl)-3-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-urea (ECPU-0001): This carbazole-piperazine hybrid () uses the furanoyl-piperazine group as a linker. Its urea moiety enables hydrogen bonding with biological targets, while the carbazole enhances lipophilicity.

Piperazine Derivatives with Sulfonyl Groups

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a–g) :
    These analogs () replace the nitrobenzenesulfonyl group with a 4-chlorobenzhydryl moiety. They exhibited potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM for HEPG2), attributed to the chlorobenzhydryl group’s hydrophobic interactions. The target compound’s nitrobenzenesulfonyl group may confer different solubility and toxicity profiles due to its polar nature .

  • 1-(3-{[(Furan-2-yl)methyl]sulfanyl}-4-nitrophenyl)-4-(4-methylbenzenesulfonyl)piperazine (): This compound shares the nitro and sulfonyl groups but includes a furan-methylsulfanyl linker. The sulfanyl group introduces redox activity, while the methylbenzenesulfonyl group reduces steric hindrance compared to the target’s nitrobenzenesulfonyl substituent. Such structural variations highlight how minor changes alter electronic properties and bioactivity .
  • 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine ():
    This derivative features a methylsulfonyl group instead of benzenesulfonyl. The methylsulfonyl group’s smaller size may enhance membrane permeability but reduce target specificity compared to the nitrobenzenesulfonyl analog .

Nitro-Substituted Piperazine Derivatives

  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): The nitro group here is on the benzyl substituent rather than the sulfonyl group. The target compound’s nitro group on the sulfonyl ring may enhance π-π stacking in enzyme active sites .
  • 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():
    This dopamine D2 receptor antagonist (Ki = 0.8 nM) demonstrates that nitro groups in ortho positions (as in the target compound) can optimize steric and electronic interactions with receptors. However, the methoxy group in this analog increases solubility, whereas the target’s sulfonyl group may prioritize stability .

Table 1: Key Properties of Selected Analogs

Compound Substituents Melting Point (°C) Biological Activity Reference
Target compound Furan-2-carbonyl, 2-nitrobenzenesulfonyl N/A Under investigation
5a () 4-Chlorobenzhydryl 145–147 IC₅₀ = 1.2 μM (HEPG2)
52 () Pyrazinone, furanoyl-piperazine >100 Moderate receptor binding
10 () 2-Bromophenyl, 4-fluorobenzyl 86–87 Tyrosinase inhibition (IC₅₀ = 3 μM)
1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine Methylsulfonyl, nitro N/A Antibacterial (MIC = 8 μg/mL)

Key Findings and Implications

  • Furan-2-carbonyl contributes to π-π interactions but may reduce metabolic stability compared to saturated acyl groups.
  • Biological Activity Trends :

    • Sulfonyl-containing analogs (e.g., ) show promise in cancer and antimicrobial applications.
    • Nitro groups in ortho positions (e.g., ) improve steric complementarity in receptor binding.
  • Synthetic Considerations :

    • Nucleophilic substitution () or coupling reactions () are viable for synthesizing such hybrids.
    • Purification via column chromatography () or crystallization () is commonly employed.

Biological Activity

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Furan-2-carbonyl group : A five-membered aromatic ring with an oxygen atom and a carbonyl group.
  • 2-Nitrobenzenesulfonyl moiety : A nitro group attached to a benzene ring, which is further connected to a sulfonyl group.

The molecular formula is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S with a molecular weight of 351.4 g/mol. Its synthesis typically involves the reaction of 1-(furan-2-ylmethyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

The biological activity of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenylsulfonyl group acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of their activity, thereby altering cellular signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has shown the ability to inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism likely involves the disruption of critical signaling pathways that promote cell growth and survival .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa0.15
MDA-MB-2310.20
PANC-10.25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

BacteriumMIC (µM)Reference
Staphylococcus aureus40
Escherichia coli50
Caulobacter crescentus30

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperazine ring or modifications to the furan and sulfonyl groups can significantly influence biological activity.

Table 3: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazinePiperazine ring, furan groupDifferent nitrophenyl substitution
4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazinePiperazine ring, oxan groupDifferent functional group
1,4-Bis(furan-2-ylcarbonyl)piperazineTwo furan groupsLacks nitrophenylsulfonyl moiety

These variations indicate that the presence and position of functional groups are critical for enhancing binding affinity and biological activity against specific targets.

Case Studies

Several studies have focused on evaluating the biological effects of this compound:

  • In Vitro Studies : Experiments conducted on various cancer cell lines have shown a dose-dependent inhibition of cell proliferation, correlating with increased apoptosis markers.
  • In Vivo Studies : Preliminary animal studies suggest that administration of this compound can reduce tumor size in xenograft models, indicating its potential for further development as an anticancer drug.

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